molecular formula C18H20F2N6O B4635503 1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4635503
M. Wt: 374.4 g/mol
InChI Key: HKDMGYFFDWDGRP-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a difluorophenyl group, and a morpholinylpropyl side chain.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the difluorophenyl group and the morpholinylpropyl side chain. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)ethyl][3-(4-methylpiperidin-1-yl)propyl]amine: This compound has a similar difluorophenyl group but differs in the side chain structure.

    3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone: This compound shares the morpholinyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O/c19-15-3-2-13(10-16(15)20)26-18-14(11-24-26)17(22-12-23-18)21-4-1-5-25-6-8-27-9-7-25/h2-3,10-12H,1,4-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDMGYFFDWDGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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1-(3,4-difluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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